molecular formula C13H22ClN3 B1662246 Quinpirole hydrochloride CAS No. 85798-08-9

Quinpirole hydrochloride

Cat. No. B1662246
CAS RN: 85798-08-9
M. Wt: 255.79 g/mol
InChI Key: HJHVRVJTYPKTHX-HTMVYDOJSA-N
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Description

Quinpirole hydrochloride is a psychoactive drug and research chemical which acts as a selective D2 and D3 receptor agonist . It is the active enantiomer of (±)-Quinpirole dihydrochloride . It is a white powder with a molecular formula of C13H21N3·HCl .


Molecular Structure Analysis

The molecular formula of Quinpirole hydrochloride is C13H21N3·HCl . The molecular weight is 255.79 (anhydrous) .


Chemical Reactions Analysis

Quinpirole hydrochloride is a D2-like dopamine receptor agonist with some selectivity for D3 sites . It inhibits single pulse dopamine overflow in a concentration-dependent manner .


Physical And Chemical Properties Analysis

Quinpirole hydrochloride is a white powder . It has a molecular weight of 255.79 (anhydrous) .

Scientific Research Applications

  • Application in the Study of Schizophrenia

    • Scientific Field : Psychiatry .
    • Summary of Application : Quinpirole has been used in animal models to study the pathophysiology of schizophrenia. It is known to induce hyperlocomotion, a symptom often associated with schizophrenia .
    • Results : Studies have shown that quinpirole can induce hyperlocomotion and other behaviors that are relevant to the positive symptoms of schizophrenia .
  • Application in the Study of Drug Addiction

    • Scientific Field : Psychopharmacology .
    • Summary of Application : Quinpirole has been used to study the neurobiological mechanisms underlying drug addiction. It has been shown to induce drug-seeking behavior in animal models .
    • Results : Studies have shown that quinpirole can induce drug-seeking behavior, providing insights into the neurobiological mechanisms underlying drug addiction .
  • Application in the Study of Depression

    • Scientific Field : Psychiatry .
    • Summary of Application : Quinpirole has been used in animal models to study the pathophysiology of depression. It is known to induce depressive-like behaviors .
    • Results : Studies have shown that quinpirole can induce depressive-like behaviors, providing insights into the neurobiological mechanisms underlying depression .
  • Scientific Field : Neurology .
  • Summary of Application : Quinpirole has been used in animal models to study the pathophysiology of Parkinson’s disease. It is known to induce motor symptoms similar to those seen in Parkinson’s disease .
  • Results : Studies have shown that quinpirole can induce motor symptoms similar to those seen in Parkinson’s disease, providing insights into the neurobiological mechanisms underlying this condition .

properties

IUPAC Name

(4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3.ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;/h9-10,13H,2-8H2,1H3,(H,14,15);1H/t10-,13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHVRVJTYPKTHX-HTMVYDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC[C@H]2[C@H]1CC3=C(C2)NN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045519
Record name Quinpirole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinpirole hydrochloride

CAS RN

85798-08-9
Record name (-)-Quinpirole hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85798-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinpirole hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085798089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinpirole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINPIROLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6I2W5V2K1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,110
Citations
W Koller, G Herbster, D Anderson, R Wack… - Neuropharmacology, 1987 - Elsevier
Quinpirole hydrochloride, a putative dopamine agonist, was investigated in animal models of central dopaminergic activity, to evaluate its possible role in the treatment of Parkinson's …
Number of citations: 48 www.sciencedirect.com
M Niimi, J Takahara, M Sato, K Murao, K Kawanishi - Life sciences, 1993 - Elsevier
Recent findings indicate that low concentrations of dopamine (DA) stimulate the secretion of prolactin (PRL) in vitro. In this study, we found that low concentrations of the highly-specific …
Number of citations: 11 www.sciencedirect.com
K Allison, S Ivanová, AJ Greenshaw - European journal of pharmacology, 1995 - Elsevier
… of chronic administration of antidepressant drugs (21-22 days sc via osmotic mini-pumps) on the behavioural responses of male Sprague-Dawley rats to (-)-quinpirole hydrochloride (…
Number of citations: 13 www.sciencedirect.com
R Tagawa, J Takahara, M Sato, M Niimi, K Murao… - Life sciences, 1992 - Elsevier
… -specific DA D 2 receptor agonist, quinpirole hydrochloride (LY). Very low concentrations of … , quinpirole hydrochloride, on basal and TRH-induced PRL release in perifused rat anterior …
Number of citations: 16 www.sciencedirect.com
E Obuchowicz - European journal of pharmacology, 1999 - Elsevier
… Chlorpromazine hydrochloride, haloperidol, (±)-sulpiride and prazosin hydrochloride were supplied by Sigma; (−)-quinpirole hydrochloride was supplied by Research Biochemical. …
Number of citations: 5 www.sciencedirect.com
RA Lefebvre, F Guenaneche, FA De Beurme - European journal of …, 1990 - Elsevier
… chloride (Schiichardt); methysergide (gift of Sandoz); phentolamine mesylate (Ciba-Geigy); prazosin hydrochloride (Pfizer); propranolol hydrochioride (ICI); quinpirole hydrochloride (gift …
Number of citations: 4 www.sciencedirect.com
EW Thornton, JAC Evans, A Wickens - Pharmacology Biochemistry and …, 1987 - Elsevier
The effects on behaviour of microinjections into the habenula complex of selective agonists for dopamine D-1 (SK&F 38393) and D-2 (LY 171555) receptors were documented in a …
Number of citations: 9 www.sciencedirect.com
M van den Buuse, SJ Morton, JL Cornish… - … of Pharmacology and …, 1996 - academia.edu
Central cardiovascular effects of the dopamine D2 receptor agonist quinpirolewere studied in consciousrats. The iv in jection of 0.3 mg/kg of quinpirole in spontaneously hyperten sive …
Number of citations: 21 www.academia.edu
THC Cheung, G Bezzina, CL Hampson, S Body… - …, 2007 - Springer
Rationale Operant timing behaviour is sensitive to dopaminergic manipulations. It has been proposed that this effect is mediated principally by D 2 -like dopamine receptors. However, …
Number of citations: 15 link.springer.com
CL Paíno - Journal of Behavioral and Brain Science, 2014 - scirp.org
… The treatment consisted in a single intraperitoneal injection of 1 ml of NaCl isotonic solution per kg of body weight containing 1 mg/ml (−)-quinpirole hydrochloride (Sigma-Aldrich ref. …
Number of citations: 2 www.scirp.org

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